

Spectroscopic Profile of Ethyl Pyridin-2-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl pyridin-2-ylcarbamate*

Cat. No.: *B189548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl Pyridin-2-ylcarbamate**, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound.

Molecular Structure and Properties

Ethyl pyridin-2-ylcarbamate possesses the molecular formula $C_8H_{10}N_2O_2$ and a molecular weight of 166.18 g/mol .^[1] Its structure, featuring a pyridine ring linked to an ethyl carbamate moiety, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Ethyl pyridin-2-ylcarbamate**. This data is compiled based on the analysis of closely related analogs, such as Ethyl N-(5-chloropyridin-2-yl)carbamate, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	Pyridine H-6
~7.6 - 7.8	t	1H	Pyridine H-4
~7.0 - 7.2	d	1H	Pyridine H-3
~6.8 - 7.0	t	1H	Pyridine H-5
~4.2 - 4.3	q	2H	-O-CH ₂ -CH ₃
~1.2 - 1.4	t	3H	-O-CH ₂ -CH ₃
~8.5 - 9.5	br s	1H	NH

¹³C NMR (Carbon-13) Data

Chemical Shift (δ) ppm	Assignment
~154	C=O (Carbamate)
~152	Pyridine C-2
~148	Pyridine C-6
~138	Pyridine C-4
~119	Pyridine C-5
~112	Pyridine C-3
~61	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~2980 - 2850	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Carbamate)
~1600, ~1470, ~1430	Medium to Strong	Pyridine Ring C=C and C=N Stretches
~1220	Strong	C-O Stretch
~770	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Interpretation
166	[M] ⁺ (Molecular Ion)
121	[M - OCH ₂ CH ₃] ⁺
94	[M - COOCH ₂ CH ₃] ⁺
78	[Pyridine] ⁺

Experimental Protocols

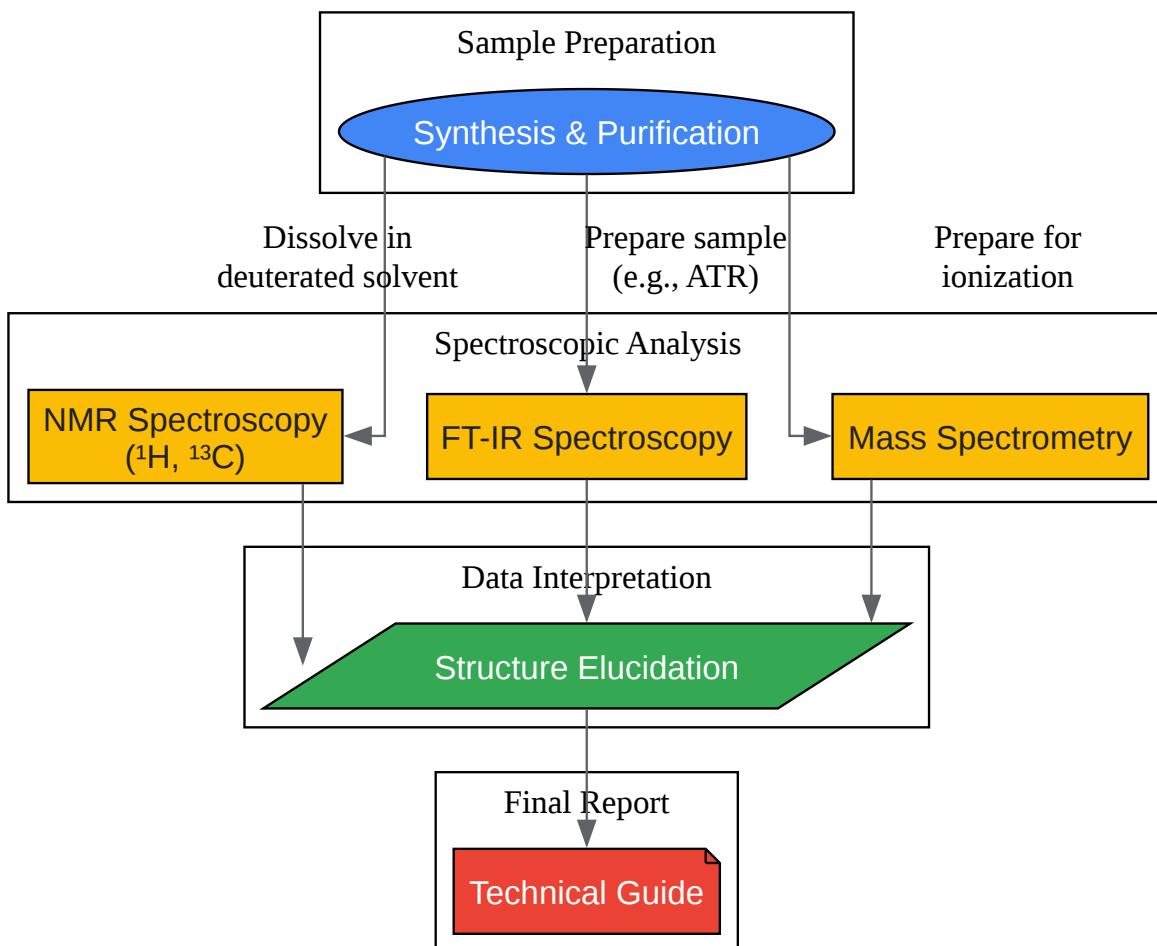
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl pyridin-2-ylcarbamate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy


- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl pyridin-2-ylcarbamate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Pyridin-2-ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189548#ethyl-pyridin-2-ylcarbamate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com